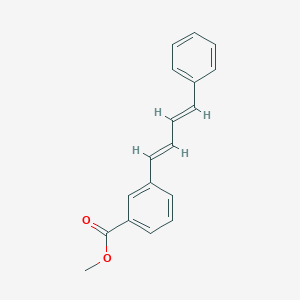![molecular formula C15H15BrO5 B371760 9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carbaldehyde](/img/structure/B371760.png)
9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carbaldehyde” is a chemical substance cataloged in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is utilized in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
The preparation of 9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carbaldehyde involves several synthetic routes and reaction conditions. Traditional methods for manufacturing similar compounds include pressing, extrusion, phase-inversion, slip casting, and tape casting methods . These methods are tailored to achieve high purity and yield, essential for industrial applications.
Análisis De Reacciones Químicas
9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as oxygen or halogens.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like hydrogen or metals.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group, often using reagents like halides or acids.
Common reagents and conditions used in these reactions include high temperatures, catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound is utilized in biochemical assays to understand its interaction with biological molecules.
Medicine: It has potential therapeutic applications, including drug development and disease treatment.
Industry: This compound is used in the production of materials with specific properties, such as polymers and ceramics
Mecanismo De Acción
The mechanism of action of 9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carbaldehyde involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carbaldehyde can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups or molecular frameworks. The uniqueness of this compound lies in its specific reactivity and interaction with biological molecules, which may differ from other compounds with similar structures .
Conclusion
9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5300~2,5~0~3,9~0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carbaldehyde is a versatile compound with significant applications in various scientific fields Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry
Propiedades
Fórmula molecular |
C15H15BrO5 |
|---|---|
Peso molecular |
355.18g/mol |
InChI |
InChI=1S/C15H15BrO5/c16-13-8-6-9(13)11-10(15(13)20-3-4-21-15)7(8)12(6,5-17)14(11)18-1-2-19-14/h5-11H,1-4H2 |
Clave InChI |
OQPHQSHULHNIFS-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)C3C4C5C2(C6C5C4(C7(C63)OCCO7)Br)C=O |
SMILES canónico |
C1COC2(O1)C3C4C5C2(C6C5C4(C7(C63)OCCO7)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,10-Dimethylbenzo[c]phenanthrene](/img/structure/B371679.png)
![5-Methoxy-2-[2-(4-methoxy-2,6-dimethylphenyl)vinyl]-1,3-dimethylbenzene](/img/structure/B371681.png)

![{4-[2-(4-Benzoylphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B371684.png)




![5-Phenylbenzo[c]phenanthrene](/img/structure/B371692.png)


![1,3-ditert-butyl-5-[(E)-2-(3,5-ditert-butylphenyl)ethenyl]benzene](/img/structure/B371697.png)

